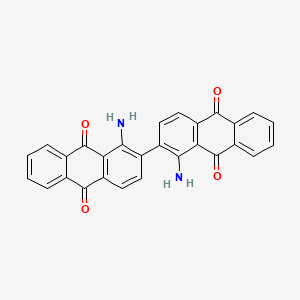
1,1'-Diamino-2,2'-bianthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-Diamino-2,2'-bianthraquinone is a useful research compound. Its molecular formula is C28H16N2O4 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1,1'-Diamino-2,2'-bianthraquinone (DBA) is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the applications of DBA, particularly in the areas of dyes and pigments , photovoltaics , and biomedical research .
Dyes and Pigments
DBA is primarily recognized for its role in dye chemistry, specifically as a precursor for the synthesis of anthraquinone dyes. These dyes are renowned for their vibrant colors and stability, making them suitable for various industrial applications.
- Pigment Red 177 : DBA is a key component in the production of Pigment Red 177, which is used in plastics, inks, and coatings due to its excellent lightfastness and heat stability. The pigment is characterized by its strong red color and high opacity, making it a preferred choice in the colorant industry .
- Synthesis of Dyes : The compound can be modified chemically to produce various anthraquinone derivatives that exhibit different colors and properties. This versatility allows for the development of specialized dyes tailored for specific applications, such as textiles and food packaging .
Photovoltaic Applications
DBA has been investigated for its potential use in organic photovoltaic (OPV) devices. Its unique electronic properties make it a candidate for charge transport materials in solar cells.
- Charge Transport Layer : DBA can function as an electron transport material due to its ability to facilitate charge separation and transport. Studies have shown that incorporating DBA into OPV devices can enhance their efficiency by improving charge mobility .
- Stability and Efficiency : Research indicates that devices utilizing DBA-based materials exhibit improved thermal stability and operational efficiency compared to traditional materials. This makes DBA an attractive option for next-generation solar cells aiming for higher performance under varying environmental conditions .
Biomedical Research
In biomedical contexts, DBA has shown promise due to its bioactive properties.
- Anticancer Activity : Preliminary studies suggest that DBA derivatives may possess anticancer properties. Research has indicated that certain modifications of DBA can inhibit tumor cell proliferation, making it a subject of interest in cancer drug development .
- Drug Delivery Systems : The compound's structural characteristics allow it to be utilized in drug delivery systems, where it can be conjugated with therapeutic agents to enhance their solubility and bioavailability. This application is particularly relevant in targeted therapy approaches .
Case Study 1: Synthesis of Pigment Red 177
A study focused on the synthesis of Pigment Red 177 from DBA demonstrated the compound's utility in industrial applications. The process involved:
- Chemical Reactions : Utilizing DBA as a starting material, researchers employed various chemical reactions to achieve the desired pigment.
- Characterization : The resulting pigment was characterized using UV-Vis spectroscopy and HPLC to confirm its purity and color properties.
- Applications : The pigment was tested in different matrices (e.g., plastics and paints), showcasing excellent performance regarding stability and color retention under UV exposure.
Case Study 2: Photovoltaic Efficiency Improvement
Research conducted on the use of DBA in OPV devices revealed significant advancements:
- Device Fabrication : Researchers fabricated solar cells incorporating DBA-based materials as electron transport layers.
- Performance Metrics : The efficiency of these devices was measured against standard benchmarks, showing an increase in power conversion efficiency by up to 20% compared to traditional materials.
- Long-term Stability : Long-term testing indicated that DBA-based devices maintained performance over extended periods under operational conditions.
特性
CAS番号 |
6546-50-5 |
|---|---|
分子式 |
C28H16N2O4 |
分子量 |
444.4 g/mol |
IUPAC名 |
1-amino-2-(1-amino-9,10-dioxoanthracen-2-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C28H16N2O4/c29-23-13(9-11-19-21(23)27(33)17-7-3-1-5-15(17)25(19)31)14-10-12-20-22(24(14)30)28(34)18-8-4-2-6-16(18)26(20)32/h1-12H,29-30H2 |
InChIキー |
GHPKHIZDZZWUEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)N)N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















